Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate (TB-DPC) is an organoboron compound that has been studied extensively for its potential applications in the fields of synthetic organic chemistry, biochemistry, and medicinal chemistry. TB-DPC has been found to possess unique properties, such as its ability to act as an arylating agent, a nucleophile, and a chiral ligand, which have made it an attractive target for research.
Scientific Research Applications
Environmental Presence and Effects
Tert-butyl compounds, including Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate, have been examined for their environmental occurrence and potential effects. Studies reveal that synthetic phenolic antioxidants (SPAs), which include tert-butyl derivatives, are present in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds have raised concerns due to their potential toxicological effects, including hepatic toxicity and endocrine-disrupting effects. Some transformation products of these compounds may pose greater risks than the parent compounds themselves, such as DNA damage at low concentrations by certain derivatives (Liu & Mabury, 2020).
Applications in Synthesis
Tert-butyl derivatives are prominently used in the synthesis of N-heterocycles, serving as intermediates or catalysts in chemical reactions. For example, chiral sulfinamides like tert-butanesulfinamide, closely related to the tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, particularly in the formation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in natural products and therapeutic agents (Philip et al., 2020).
Biodegradation and Fate
Research into the biodegradation and fate of tert-butyl compounds, including ethers like ethyl tert-butyl ether (ETBE), has provided insights into their behavior in soil and groundwater. Microorganisms capable of degrading these compounds aerobically have been identified, highlighting the potential for natural attenuation and bioremediation strategies. The degradation processes involve a series of steps leading to various intermediates, pointing to the complex nature of biodegradation pathways and the influence of environmental conditions on these processes (Thornton et al., 2020).
Industrial and Pharmacological Implications
The tert-butyl group is a common motif in various bioactive compounds, demonstrating a wide range of biological activities. These activities include antioxidant, anticancer, antimicrobial, and antibacterial properties, which make tert-butyl-containing compounds valuable in the cosmetic, agronomic, and pharmaceutical industries. The review of neo fatty acids, neo alkanes, and their derivatives, including those with tert-butyl groups, emphasizes the potential of these compounds in future chemical preparations and industrial applications (Dembitsky, 2006).
Mechanism of Action
properties
IUPAC Name |
tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BN2O4/c1-13(2,3)20-12(17)16-7-4-11(10-16)14-18-8-5-15-6-9-19-14/h11,15H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOPTGDXIZOUNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674692 |
Source
|
Record name | tert-Butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-29-6 |
Source
|
Record name | 1,1-Dimethylethyl 3-(tetrahydro-4H-1,3,6,2-dioxazaborocin-2-yl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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